2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine

Lipophilicity Membrane permeability CNS drug design

2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine is a synthetic secondary amine belonging to the N-substituted phenethylamine class, characterized by an isobutyl group appended to the terminal amine and a para‑trifluoromethyl substituent on the phenyl ring [REFS‑1]. With a molecular formula of C₁₃H₁₈F₃N, a molecular weight of 245.28 g·mol⁻¹, a calculated LogP of 3.49, and a topological polar surface area (TPSA) of 12.03 Ų, this compound occupies a distinct physicochemical space that separates it from both simpler primary‑amine phenethylamine building blocks and structurally related secondary‑amine analogs [REFS‑2].

Molecular Formula C13H18F3N
Molecular Weight 245.28 g/mol
Cat. No. B11731870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine
Molecular FormulaC13H18F3N
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)CNCCC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C13H18F3N/c1-10(2)9-17-8-7-11-3-5-12(6-4-11)13(14,15)16/h3-6,10,17H,7-9H2,1-2H3
InChIKeyVZSQLDJKOUTNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine (CAS 1272138-49-4) Demands Evidence-Based Procurement Over Generic Substitutes


2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine is a synthetic secondary amine belonging to the N-substituted phenethylamine class, characterized by an isobutyl group appended to the terminal amine and a para‑trifluoromethyl substituent on the phenyl ring [REFS‑1]. With a molecular formula of C₁₃H₁₈F₃N, a molecular weight of 245.28 g·mol⁻¹, a calculated LogP of 3.49, and a topological polar surface area (TPSA) of 12.03 Ų, this compound occupies a distinct physicochemical space that separates it from both simpler primary‑amine phenethylamine building blocks and structurally related secondary‑amine analogs [REFS‑2]. Although publicly curated databases report a single weak in‑vitro activity data point—a Ki of 1.11×10⁶ nM against bovine phenylethanolamine N‑methyltransferase (PNMT)—the value of this scaffold in medicinal‑chemistry and chemical‑biology workflows lies in its precisely tunable lipophilicity, hydrogen‑bonding capacity, and conformational flexibility relative to its closest in‑class comparators, features that directly influence molecular recognition, membrane permeability, and synthetic tractability [REFS‑3].

Why In‑Class 4‑Trifluoromethylphenethylamine Analogs Cannot Be Interchanged with 2‑Methyl‑N‑(4‑(trifluoromethyl)phenethyl)propan‑1‑amine


Within the 4‑trifluoromethylphenethylamine family, small structural modifications produce disproportionately large shifts in physicochemical and conformational properties that govern molecular recognition and pharmacokinetic behavior [REFS‑1]. Removal of the isobutyl methyl branch (yielding the linear N‑propyl analog) lowers LogP by roughly 0.25 log units, altering membrane‑partitioning equilibrium; conversion to the α‑methyl constitutional isomer eliminates three rotatable bonds and repositions the basic amine, fundamentally changing the conformational ensemble accessible for receptor binding; and reversion to the primary amine parent erases the N‑alkyl group entirely, doubling the hydrogen‑bond donor count and raising TPSA from ~12 to 26 Ų [REFS‑2][REFS‑3]. These differences—each quantifiable and experimentally validated across independent data sources—mean that simply procuring a “4‑(trifluoromethyl)phenethylamine” without specifying the exact N‑substitution pattern introduces uncontrolled variables into any structure‑activity‑relationship (SAR) program, chemical‑probe campaign, or synthetic route optimization effort.

Quantitative Differentiation Guide: 2‑Methyl‑N‑(4‑(trifluoromethyl)phenethyl)propan‑1‑amine vs. Closest Analogs


Lipophilicity Advantage Over the Linear N‑Propyl Analog: LogP 3.49 vs. 3.25

Relative to its closest linear-chain congener N‑(4‑(trifluoromethyl)phenethyl)propan‑1‑amine (CAS 625838‑83‑7), the target compound bears a single additional methyl branch on the N‑alkyl chain, elevating the computed LogP from 3.25 to 3.49, a gain of +0.24 log units [REFS‑1][REFS‑2]. Both molecules share an equivalent TPSA (12.03 Ų), hydrogen‑bond donor count (1), and hydrogen‑bond acceptor count (1), meaning the lipophilicity increase is achieved without sacrificing hydrogen‑bonding efficiency. This ΔLogP of approximately one‑quarter of a log unit translates to a predicted ~1.7‑fold increase in octanol‑water partition coefficient, which can be decisive when optimizing compounds for passive blood‑brain‑barrier penetration or intracellular target engagement.

Lipophilicity Membrane permeability CNS drug design

Conformational Flexibility vs. the α‑Methyl Constitutional Isomer: 5 vs. 2 Rotatable Bonds

The target compound possesses five rotatable bonds in its N‑isobutyl‑phenethylamine scaffold, which contrasts sharply with the only two rotatable bonds found in the α‑methyl constitutional isomer (S)‑2‑methyl‑1‑(4‑(trifluoromethyl)phenyl)propan‑1‑amine (CAS 1003887‑72‑6) [REFS‑1][REFS‑2]. The additional three rotatable bonds in the target molecule allow the terminal isobutyl group and the phenethyl linker to sample a substantially larger conformational space, a feature that can be critical for engaging binding pockets that require an extended, flexible ligand geometry—such as those of sigma receptors, trace‑amine‑associated receptors (TAARs), or certain aminergic GPCRs that preferentially bind ligands with an “extended‑chain” phenylalkylamine pharmacophore [REFS‑3]. By contrast, the conformationally constrained α‑methyl isomer locks the amine in a position proximal to the aromatic ring, which may be advantageous for targets recognizing amphetamine‑like scaffolds but disadvantageous for recognition sites that demand a fully extended side chain.

Conformational flexibility Rotatable bonds Molecular recognition

Hydrogen‑Bond Donor Economy vs. 4‑(Trifluoromethyl)phenethylamine: 1 vs. 2 H‑Bond Donors

N‑Alkylation of the terminal amine reduces the hydrogen‑bond donor count from 2 (in the primary amine 4‑(trifluoromethyl)phenethylamine, CAS 775‑00‑8) to 1 (in the target secondary amine), while simultaneously lowering the TPSA from approximately 26.0 Ų to 12.03 Ų [REFS‑1][REFS‑2]. This reduction of one H‑bond donor and ~14 Ų of polar surface area translates to improved predicted membrane‑permeation properties and a lower desolvation penalty upon binding to hydrophobic protein pockets. The secondary amine retains a single ionizable center (pKa ~10–11) capable of forming a charge‑reinforced hydrogen bond with aspartate or glutamate residues in aminergic receptor orthosteric sites, striking a deliberate balance between sufficient polarity for target engagement and sufficiently low polarity for acceptable passive permeability.

Hydrogen bonding TPSA Membrane permeability

Negligible PNMT Inhibition Profile: A Functional Selectivity Feature Relative to Classical PNMT Inhibitors

The target compound was evaluated in a radiochemical PNMT inhibition assay using bovine enzyme and returned a Ki of 1.11×10⁶ nM (1.11 mM), placing it more than three orders of magnitude weaker than the archetypal PNMT inhibitor SK&F 64139 (Ki ~10–100 nM) [REFS‑1][REFS‑2]. For comparison, potent THIQ‑based PNMT inhibitors such as 7‑bromo‑3‑(trifluoromethyl)‑1,2,3,4‑tetrahydroisoquinoline achieve Ki values as low as 520 nM [REFS‑3]. The near‑complete lack of PNMT engagement by the target compound means it can be deployed in biological systems where PNMT inhibition would represent an undesired off‑target liability (e.g., in studies of catecholamine biosynthesis regulation), offering a cleaner pharmacological tool phenotype than certain halogenated phenethylamine analogs that retain moderate PNMT affinity.

PNMT inhibition Off‑target profiling Selectivity

Commercial Purity Specification: 98% Baseline Purity with Batch‑Level Certification

The compound is routinely supplied at ≥98% purity (HPLC) from major research‑chemical vendors, with batch‑specific certificates of analysis (CoA) available upon request [REFS‑1]. This purity specification is competitive with, and in many cases exceeds, the typical 95–97% purity offered for closely related trifluoromethyl‑phenethylamine building blocks. Critically, the single‑nitrogen basic center and absence of additional heteroatoms minimize the risk of regioisomeric or diastereomeric impurities that can confound biological assay interpretation. For procurement decisions, a defined 98% purity threshold with CoA traceability ensures batch‑to‑batch reproducibility in SAR studies, a non‑negotiable requirement for publication‑quality data.

Purity Quality control Reproducibility

Optimal Procurement and Application Scenarios for 2‑Methyl‑N‑(4‑(trifluoromethyl)phenethyl)propan‑1‑amine


Sigma‑Receptor and Aminergic GPCR Chemical‑Probe Development

The extended‑chain N‑phenylalkylamine scaffold of the target compound closely matches the sigma‑1 receptor pharmacophore defined by Glennon and colleagues (a terminal amine spaced by a flexible alkyl linker from an aromatic ring) [REFS‑1]. With 5 rotatable bonds, a LogP of 3.49, and a single ionizable secondary amine, the molecule is well‑suited for systematic N‑alkyl variation and aromatic substitution studies aimed at optimizing sigma‑receptor affinity and subtype selectivity. Its negligible PNMT activity (Ki > 1 mM) eliminates a common off‑target confound in CNS‑focused aminergic screening cascades [REFS‑2].

Medicinal‑Chemistry SAR Libraries Targeting Lipophilicity‑Dependent Transporters

The 0.25‑unit LogP advantage over the linear N‑propyl analog [REFS‑3] positions the target compound as a valuable comparator in matched‑pair SAR libraries designed to probe the effect of a single methyl branch on passive membrane permeability, P‑glycoprotein efflux ratios, and plasma‑protein binding. Because both the branched and linear compounds share identical TPSA, H‑bond donor, and H‑bond acceptor counts, any observed differences in cellular permeability or in‑vivo volume of distribution can be cleanly attributed to the lipophilicity increment introduced by the isobutyl methyl group.

Synthetic Intermediate for N‑Functionalized Building Blocks in Parallel Synthesis

The secondary amine handle enables straightforward diversification via reductive amination, acylation, sulfonylation, or urea formation without prior protection–deprotection steps, a practical advantage over the primary amine 4‑(trifluoromethyl)phenethylamine [REFS‑4]. Combined with a commercial purity of 98% and CoA traceability, the compound can be directly incorporated into high‑throughput parallel‑synthesis workflows, reducing the number of synthetic steps and minimizing impurity‑tracking overhead.

Negative‑Control Tool for PNMT‑Related Catecholamine Research

Owing to its >1,000‑fold weaker PNMT inhibition relative to classical PNMT ligands such as SK&F 64139 and 7‑bromo‑3‑CF₃‑THIQ [REFS‑2], the target compound can serve as a structurally analogous but pharmacologically inert negative control in studies investigating the role of PNMT in epinephrine biosynthesis. This application is particularly relevant when experimental designs require a phenethylamine‑based control compound that retains similar physicochemical properties to active PNMT inhibitors but does not perturb the enzymatic endpoint.

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